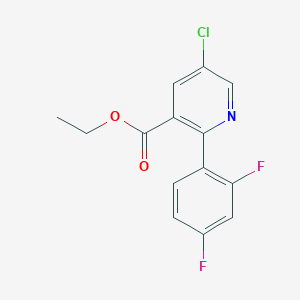
Paramethasone disodium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paramethasone disodium phosphate is a fluorinated glucocorticoid with potent anti-inflammatory and immunosuppressant properties . It is commonly used in the treatment of various conditions requiring corticosteroid therapy, except for adrenal-deficiency states . This compound is known for its ability to bind with cortisol receptors, triggering a variety of cardiovascular, metabolic, immunologic, and homeostatic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of paramethasone disodium phosphate involves the fluorination of a glucocorticoid backbone. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general glucocorticoid synthesis involves multiple steps, including fluorination, hydroxylation, and esterification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in pharmaceutical manufacturing facilities. The process includes stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
Paramethasone disodium phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Fluorine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Paramethasone disodium phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoid chemistry and synthesis.
Biology: Employed in research on cell signaling pathways and immune response modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Mecanismo De Acción
Paramethasone disodium phosphate exerts its effects by binding to cortisol receptors, leading to the inhibition of leukocyte infiltration at inflammation sites . It interferes with the mediators of the inflammatory response and suppresses humoral immune responses . The compound reduces the release of cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha, limiting T cell proliferation and B cell clonal expansion .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: Another fluorinated glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A non-fluorinated glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency compared to paramethasone disodium phosphate.
Uniqueness
This compound is unique due to its specific fluorination, which enhances its anti-inflammatory and immunosuppressant properties compared to non-fluorinated glucocorticoids . This fluorination also contributes to its higher potency and longer duration of action .
Propiedades
Número CAS |
2145-14-4 |
|---|---|
Fórmula molecular |
C22H28FNa2O8P |
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
disodium;[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-11-6-14-13-8-16(23)15-7-12(24)4-5-20(15,2)19(13)17(25)9-21(14,3)22(11,27)18(26)10-31-32(28,29)30;;/h4-5,7,11,13-14,16-17,19,25,27H,6,8-10H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t11-,13+,14+,16+,17+,19-,20+,21+,22+;;/m1../s1 |
Clave InChI |
MHQJKNHAJIVSPW-ZDKQYMEBSA-L |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)C)F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)





